4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline
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Overview
Description
4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline is an organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-difluoroaniline with 4-(trifluoromethyl)phenol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to yield amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline involves its interaction with specific molecular targets. The presence of multiple fluorine atoms and a trifluoromethyl group enhances its binding affinity to certain enzymes and receptors. This compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-hydroxybenzonitrile
- 4-(trifluoromethyl)phenol
- Flufenoxuron
Uniqueness
4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher stability, enhanced reactivity in certain chemical reactions, and potentially greater efficacy in biological applications.
Properties
Molecular Formula |
C13H6F7NO |
---|---|
Molecular Weight |
325.18 g/mol |
IUPAC Name |
4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluoroaniline |
InChI |
InChI=1S/C13H6F7NO/c14-7-1-5(13(18,19)20)2-8(15)11(7)22-12-9(16)3-6(21)4-10(12)17/h1-4H,21H2 |
InChI Key |
SJQUIVATEHIYCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2F)N)F)F)C(F)(F)F |
Origin of Product |
United States |
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